molecular formula C29H52O3 B12073411 alpha-Tocopherol quinol CAS No. 14721-75-6

alpha-Tocopherol quinol

Cat. No.: B12073411
CAS No.: 14721-75-6
M. Wt: 448.7 g/mol
InChI Key: JOURHZSBLWSODQ-UHFFFAOYSA-N
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Description

Alpha-tocopherol quinol is a derivative of alpha-tocopherol, which is a member of the vitamin E family. This compound is known for its potent antioxidant properties and plays a crucial role in protecting cells from oxidative damage. This compound is formed through the reduction of alpha-tocopherol quinone, which is an oxidized form of alpha-tocopherol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-tocopherol quinol typically involves the reduction of alpha-tocopherol quinone. This reduction can be achieved using various reducing agents such as sodium borohydride or ascorbic acid under mild conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reduction processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of reducing agent and solvent can vary depending on the specific requirements of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form alpha-tocopherol quinone. This reaction is typically catalyzed by reactive oxygen species.

    Reduction: The reduction of alpha-tocopherol quinone to this compound is a common reaction, as mentioned earlier.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reactive oxygen species, such as hydrogen peroxide, are commonly used.

    Reduction: Sodium borohydride, ascorbic acid, and other reducing agents.

    Substitution: Nucleophiles like thiols and amines.

Major Products Formed:

    Oxidation: Alpha-tocopherol quinone.

    Reduction: this compound.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Alpha-tocopherol quinol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study redox reactions and antioxidant mechanisms.

    Biology: this compound is studied for its role in cellular protection against oxidative stress.

    Medicine: Research focuses on its potential therapeutic effects in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: It is used in the formulation of skincare products and dietary supplements due to its antioxidant properties.

Mechanism of Action

Alpha-tocopherol quinol exerts its effects primarily through its antioxidant activity. It donates electrons to neutralize reactive oxygen species, thereby preventing oxidative damage to cellular components. The molecular targets include lipid peroxyl radicals and other reactive oxygen species. The pathways involved in its action include the recycling of alpha-tocopherol quinone back to this compound, which is facilitated by other antioxidants like ascorbate and glutathione.

Comparison with Similar Compounds

    Alpha-Tocopherol: The parent compound, known for its antioxidant properties.

    Alpha-Tocopherol Quinone: The oxidized form of alpha-tocopherol.

    Gamma-Tocopherol: Another member of the vitamin E family with distinct antioxidant properties.

Uniqueness: Alpha-tocopherol quinol is unique due to its specific role in the redox cycle of alpha-tocopherol. It acts as an intermediate that can be recycled back to alpha-tocopherol, thereby maintaining the antioxidant capacity of the cell. This recycling mechanism distinguishes it from other similar compounds in the vitamin E family.

Properties

IUPAC Name

2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethylbenzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,30-32H,9-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOURHZSBLWSODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933064
Record name 2-(3-Hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethylbenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14721-75-6
Record name 2-(3-Hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethylbenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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